molecular formula C12H15Cl2N3 B3006513 (1R,2R)-2-(2-Phenylpyrazol-3-yl)cyclopropan-1-amine;dihydrochloride CAS No. 2253639-68-6

(1R,2R)-2-(2-Phenylpyrazol-3-yl)cyclopropan-1-amine;dihydrochloride

Cat. No. B3006513
CAS RN: 2253639-68-6
M. Wt: 272.17
InChI Key: PKXOCZCDMUAUOL-IUDGJIIWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-2-(2-Phenylpyrazol-3-yl)cyclopropan-1-amine;dihydrochloride is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a cyclopropane derivative that has been found to have numerous biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

Synthesis and Characterization

  • (1R,2R)-2-(3,4-Diflurophenyl)cyclopropane-1-carboxylic acid, a derivative of the (1R,2R)-2-phenylcyclopropane-1-carboxylic acids family, is used in the synthesis of Ticagrelor, an antagonist for platelet aggregation. This process involves hydrolytic resolution and enzymatic activity analysis (Wang, Liu, & Tsai, 2019).
  • The compound's structure and its derivatives have been characterized using NMR studies and X-ray crystallography, assisting in understanding its chemical properties (Alcaraz et al., 1994).

Biocatalysis and Medicinal Chemistry

  • (1R,2R)-2-Aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes and their enantiomers were synthesized as conformationally restricted analogues of histamine, demonstrating the use of the cyclopropane ring in bioactive compound design (Kazuta, Matsuda, & Shuto, 2002).
  • The Lewis acid-catalyzed ring-opening methodology applied to cyclopropanes was used in the enantioselective synthesis of serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).

Stereochemistry and Crystallography

  • Single crystal X-ray diffraction was employed for stereochemical assignment of substituted 2-aminobicyclo derivatives, showcasing the application of (1R,2R)-2-phenylcyclopropane-1-carboxylic acids in structural studies (Christensen et al., 2011).

Pharmaceutical Applications

  • Biocatalytic approaches have been explored for synthesizing key building blocks of anti-thrombotic agents like ticagrelor, utilizing cyclopropyl amine derivatives (Hugentobler et al., 2016).
  • Chiral and achiral imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde have been synthesized and characterized, demonstrating the versatile use of these compounds in medicinal chemistry (Pařík & Chlupatý, 2014).

Novel Synthesis Techniques

  • Cyclopropane-based conformational restriction of histamine, utilizing (1R,2R)-2-phenylcyclopropane-1-carboxylic acid derivatives, has been employed to develop selective histamine H3 receptor agonists (Kazuta et al., 2003).

properties

IUPAC Name

(1R,2R)-2-(2-phenylpyrazol-3-yl)cyclopropan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3.2ClH/c13-11-8-10(11)12-6-7-14-15(12)9-4-2-1-3-5-9;;/h1-7,10-11H,8,13H2;2*1H/t10-,11-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKXOCZCDMUAUOL-IUDGJIIWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC=NN2C3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC=NN2C3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.